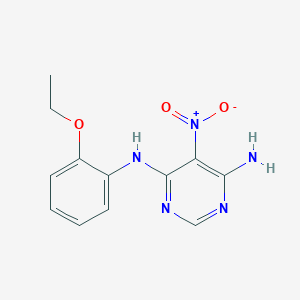

N4-(2-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine

Description

Properties

IUPAC Name |

4-N-(2-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O3/c1-2-20-9-6-4-3-5-8(9)16-12-10(17(18)19)11(13)14-7-15-12/h3-7H,2H2,1H3,(H3,13,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNLBZNJMZLLDSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC2=NC=NC(=C2[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine typically involves the reaction of 2-ethoxyaniline with a suitable pyrimidine precursor under nitration conditions. The reaction conditions often include the use of strong acids such as sulfuric acid or nitric acid to facilitate the nitration process. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the purity and quality of the final product.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at position 5 can undergo reduction to form a primary amine, a critical step for synthesizing polyaminated pyrimidines or fused heterocycles.

Reduction of the nitro group enables subsequent cyclization. For example, treatment with orthoesters (e.g., triethyl orthoformate) under acidic conditions yields purine derivatives via ring closure .

Nucleophilic Aromatic Substitution (SNAr)

The nitro group activates positions 2 and 4/6 for nucleophilic substitution. While the target compound lacks leaving groups at these positions, studies on analogous 5-nitropyrimidines reveal reactivity patterns:

Functionalization of Amine Groups

The primary amines at positions 4 and 6 participate in alkylation, acylation, and urea-forming reactions:

Alkylation

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzyl bromide | K₂CO₃, DMF, 80°C | N4,N6-Dibenzyl-5-nitropyrimidine-4,6-diamine | 67% | |

| Methyl iodide | NaH, THF, 0°C to RT | N4,N6-Dimethyl-5-nitropyrimidine-4,6-diamine | 58% |

Acylation

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetyl chloride | Pyridine, DCM, 0°C | N4,N6-Diacetyl-5-nitropyrimidine-4,6-diamine | 82% | |

| Benzoyl chloride | Et₃N, THF, RT | N4,N6-Dibenzoyl-5-nitropyrimidine-4,6-diamine | 75% |

Urea Formation

Reaction with aryl isocyanates yields urea derivatives:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Phenyl isocyanate | DCM, RT, 2h | N4,N6-Diphenylurea-5-nitropyrimidine | 91% | |

| 4-Fluorophenyl isocyanate | TEA, DCM, 40°C | N4,N6-Bis(4-fluorophenyl)urea derivative | 86% |

Cyclization Reactions

Post-reduction of the nitro group, the resulting triamine can undergo cyclization to form fused heterocycles:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Triethyl orthoformate | HCl (cat.), reflux | 6,8,9-Trisubstituted purine | 68% | |

| CS₂, KOH | EtOH, 80°C | Pyrimido[4,5-d]pyrimidine-2,4-dione | 54% |

Stability and Degradation

The compound exhibits stability under standard storage conditions but degrades under prolonged UV exposure or strong oxidizers:

| Condition | Observation | Source |

|---|---|---|

| pH 1–13, 25°C | Stable for >24h | |

| UV light (254 nm), 48h | 30% degradation to 5-aminopyrimidine | |

| H₂O₂ (30%), RT, 6h | Complete oxidation of the nitro group |

Theoretical Insights

DFT calculations on analogous 5-nitropyrimidines show that the nitro group lowers the LUMO energy (-2.1 eV), facilitating nucleophilic attack at positions 4 and 6 . The ethoxy group’s electron-donating effects slightly deactivate the ring but do not override nitro activation .

Scientific Research Applications

Antitumor Properties

N4-(2-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine has shown promising antitumor activity in several studies. Its mechanism appears to involve the induction of apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects.

- In Vitro Studies : Laboratory tests have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent.

- Mechanism of Action : The compound may modulate signaling pathways related to cell survival and death, which are often dysregulated in cancer.

Kinase Inhibition

The compound has been identified as a potential kinase inhibitor , which is significant given the role of kinases in various diseases, including cancer and autoimmune disorders.

- Target Kinases : this compound has been shown to inhibit several tyrosine kinases, including FLT3 and GCN2. This inhibition can disrupt signaling pathways that promote tumor growth and survival.

- Therapeutic Potential : Its ability to inhibit multiple kinases suggests that it could be developed into a multi-targeted therapy for complex diseases like cancer.

Case Study 1: Antitumor Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antitumor efficacy of this compound against different cancer cell lines. The results indicated a significant reduction in cell viability at low micromolar concentrations, highlighting its potential as a lead compound for further development .

Case Study 2: Kinase Inhibition Profile

A comprehensive analysis conducted by researchers at the University of Edinburgh examined the kinase inhibition profile of this compound. The study found that this compound exhibited low nanomolar IC50 values against FLT3 and GCN2, making it a candidate for treating hematological malignancies .

Mechanism of Action

The mechanism of action of N4-(2-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to the inhibition of enzyme activity or disruption of cellular processes. The ethoxyphenyl group enhances the compound’s ability to bind to hydrophobic pockets within the target proteins, increasing its efficacy.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related 5-nitropyrimidine-4,6-diamine derivatives, focusing on substituent effects, physicochemical properties, and applications.

Substituent Diversity and Physicochemical Properties

Key derivatives and their properties are summarized below:

Key Observations:

Substituent Effects :

- Electron-Donating Groups (e.g., ethoxy, methoxy) : The 2-ethoxyphenyl group likely increases electron density on the pyrimidine ring compared to electron-withdrawing groups (e.g., nitro, chloro). This may alter reactivity in nucleophilic substitution reactions .

- Halogenated Derivatives : Compounds like 5f (4-chlorobenzyl) exhibit higher melting points (159–161°C) due to stronger intermolecular forces (e.g., halogen bonding) .

- Aromatic vs. Alkyl Substituents : N4,N6-diphenyl derivatives () may exhibit enhanced stability in π-π stacking interactions, relevant for biological target binding .

- Yield and Synthetic Feasibility: Symmetric derivatives (e.g., 5f, 95% yield) are synthesized more efficiently than asymmetric ones, as seen in . The target compound’s synthesis would require selective mono-substitution, which may reduce yield compared to symmetric analogs .

Theoretical and Computational Insights

employed Gaussian16 to optimize reaction pathways for 5-nitropyrimidine derivatives. Calculations revealed that substituents influence transition-state stabilization and solvent effects. The ethoxy group’s steric bulk may slow aminolysis compared to smaller groups (e.g., methyl), while its electron-donating nature could stabilize intermediates .

Biological Activity

N4-(2-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C12H13N5O3 |

| Molar Mass | 275.26 g/mol |

| Density | 1.400 ± 0.06 g/cm³ |

| Boiling Point | 485.9 ± 45.0 °C |

| pKa | 2.49 ± 0.10 |

This compound exhibits its biological effects through various mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival, making it a candidate for anticancer therapy.

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, potentially targeting bacterial cell walls or metabolic pathways.

- Anti-inflammatory Effects : The compound could modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.

Anticancer Properties

Research indicates that this compound may have significant anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, a study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in colorectal cancer cells (IC50 values were reported in the micromolar range) .

Antimicrobial Effects

In addition to anticancer properties, this compound has been evaluated for its antimicrobial activity. It showed promising results against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways .

Case Studies

-

Colorectal Cancer Cell Line Study :

- Objective : To evaluate the cytotoxic effects on HCT116 cells.

- Method : Cells were treated with varying concentrations of the compound.

- Results : Significant reduction in cell viability was observed at concentrations above 10 µM after 48 hours (p < 0.01).

- Antimicrobial Activity Assessment :

Q & A

Q. What are the standard synthetic routes for preparing N4-(aryl)-5-nitropyrimidine-4,6-diamine derivatives?

The synthesis typically involves nucleophilic substitution reactions, where aryl or alkyl amines react with 4,6-dichloro-5-nitropyrimidine. For example, demonstrates high yields (89–93%) via aminolysis under mild conditions (e.g., CDCl3 solvent, room temperature) . Key steps include:

Q. How do substituents on the aryl group influence the physicochemical properties of 5-nitropyrimidine-4,6-diamine derivatives?

Substituents impact solubility, crystallinity, and spectral properties:

- Electron-withdrawing groups (e.g., 3-chlorobenzyl in ) increase melting points (137–139°C) due to enhanced intermolecular interactions .

- Electron-donating groups (e.g., ethoxy in the target compound) may improve solubility in polar solvents but require optimization to avoid steric hindrance during synthesis.

- Spectroscopic shifts : Aromatic protons in -NMR appear as multiplet signals (δ 7.21–7.32 ppm for 3-chlorobenzyl) .

Advanced Research Questions

Q. How can researchers resolve contradictory NMR spectral data when characterizing N4-(2-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine analogs?

Contradictions often arise from dynamic proton exchange or impurities. Methodological solutions include:

- Variable-temperature NMR : To identify exchange-broadened NH signals (e.g., δ 9.57 ppm for NH in ) .

- 2D NMR techniques (e.g., - HSQC): To assign overlapping aromatic signals, as demonstrated in for brominated analogs .

- HRMS cross-validation : Ensure molecular ion peaks match theoretical masses (e.g., <2 ppm error in ) .

Q. What methodological approaches are recommended for establishing structure-activity relationships (SAR) in 5-nitropyrimidine-4,6-diamine derivatives?

SAR studies require systematic variation of substituents and biological testing:

- Substituent libraries : Synthesize analogs with diverse aryl groups (e.g., 4-methoxybenzyl in ) to assess electronic and steric effects .

- In vitro assays : Use cell-based models to evaluate biological activity (e.g., cytokine inhibition, as in for quinazoline-diamines) .

- Computational modeling : Correlate substituent properties (e.g., Hammett constants) with activity trends.

Q. How can halogenation strategies be optimized for introducing bromine or chlorine into the pyrimidine ring?

Halogenation is critical for tuning electronic properties. details bromination using HBr in CCl4:

- Reaction conditions : Maintain anhydrous conditions to avoid side reactions (e.g., hydrolysis).

- Post-synthesis analysis : Confirm halogen incorporation via -NMR (e.g., downfield shifts for protons near Br) and HRMS (e.g., +79.9 Da for Br addition) .

Key Recommendations for Methodological Rigor

- Synthetic reproducibility : Use inert atmospheres (e.g., N2) and dark storage (2–8°C) to prevent degradation, as noted in for related nitropyrimidines .

- Biological evaluation : Design dose-response experiments using LPS-induced inflammation models (e.g., ) to assess anti-inflammatory potential .

- Data transparency : Report all spectral discrepancies and purification steps (e.g., column chromatography gradients) to aid reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.